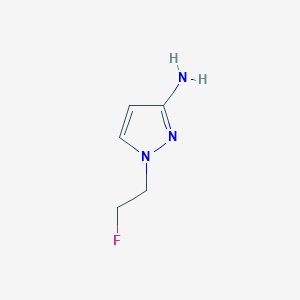

1-(2-fluoroethyl)-1H-pyrazol-3-amine

Description

1-(2-Fluoroethyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative featuring a 2-fluoroethyl substituent at the 1-position of the pyrazole ring and an amine group at the 3-position.

Properties

IUPAC Name |

1-(2-fluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3/c6-2-4-9-3-1-5(7)8-9/h1,3H,2,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSMIKDDSZIQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is commonly synthesized by cyclization of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or β-keto esters. Key points include:

- Cyclocondensation Reaction: Hydrazine hydrate reacts with β-diketones or 1,3-dicarbonyl compounds in aprotic dipolar solvents (e.g., DMF, NMP) with acid catalysis to promote dehydration and ring closure. This method improves yields and regioselectivity compared to protic solvents.

- Regioselectivity Challenges: The reaction can produce regioisomers depending on the substitution pattern of the diketone and hydrazine. Optimized conditions with strong acid catalysts (e.g., 10 N HCl) and aprotic solvents enhance selectivity for the desired 1,3-substituted pyrazole.

Alternative Synthetic Routes

- Hydrazone Intermediates: Some methods involve initial formation of hydrazones from 2-fluoroacetaldehyde or 2-fluoroethyl ketones with hydrazine, followed by cyclization to the pyrazole ring.

- Cycloaddition Methods: 1,3-dipolar cycloaddition of diazo compounds with alkynes has been reported for pyrazole synthesis, though specific application to this compound is less documented.

- Patent Methods: WO patent WO2009135808A2 describes processes for preparing 1,3,4-substituted pyrazoles with halogenated substituents, emphasizing regioselective cyclization and alkylation to improve yields and selectivity. These methods use substituted hydrazines and 1,3-difunctional compounds, which can be adapted for fluoroalkyl pyrazoles.

Comparative Data on Preparation Conditions

Research Findings and Optimization Insights

- Solvent Effects: Aprotic dipolar solvents (DMF, NMP) combined with strong acid catalysts accelerate cyclization and improve regioselectivity for 1,3-substituted pyrazoles.

- Regioselectivity Control: Use of substituted hydrazines and 1,3-difunctional compounds with optimized reaction conditions reduces formation of undesired isomers (e.g., 1,5-substituted pyrazoles).

- Alkylation Selectivity: Base strength, temperature, and alkyl halide equivalents influence selective N1 alkylation; milder bases and lower temperatures favor desired substitution.

- Scale-Up Considerations: Continuous flow reactors and automated synthesis have been proposed for industrial scale production to enhance yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with altered electronic properties.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 1-(2-fluoroethyl)-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. A patent (WO2012049161A1) highlights the potential of pyrazole derivatives in combating tuberculosis. The compound is suggested to interact with specific bacterial enzymes, offering a novel mechanism for treatment without requiring activation by common enzymes like KatG .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.5 - 4 µg/mL |

| Other Pyrazole Derivatives | Various Bacteria | Varies (6.25 - 1000 µg/mL) |

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit tumor growth in vitro, suggesting that this compound may share these properties .

Pharmaceutical Formulations

The compound is also being explored for its formulation into pharmaceutical compositions. These formulations may include various carriers and excipients suitable for oral or parenteral administration, aimed at enhancing the bioavailability and therapeutic efficacy against diseases such as tuberculosis .

Table 2: Pharmaceutical Formulation Considerations

| Formulation Type | Description |

|---|---|

| Oral Tablets | Comprising active ingredient and excipients |

| Injectable Solutions | Designed for parenteral use with sterile conditions |

| Powders/Granules | For reconstitution prior to administration |

Case Study: Tuberculosis Treatment

A notable study focusing on the use of pyrazole derivatives in tuberculosis treatment revealed promising results. The compound was tested against Mycobacterium tuberculosis strains, showing a significant reduction in bacterial load in vitro and in animal models . The study emphasized the need for further clinical trials to establish safety and efficacy in humans.

Case Study: Anticancer Properties

Another research initiative investigated the anticancer properties of pyrazole derivatives, including this compound. The findings indicated that these compounds could effectively induce apoptosis in various cancer cell lines, marking them as potential candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which 1-(2-fluoroethyl)-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent effects:

Physicochemical Properties

- However, adamantyl-substituted analogues (e.g., 1-(adamantan-1-yl)-1H-pyrazol-3-amine) exhibit even greater lipophilicity due to the bulky, hydrophobic adamantane moiety .

- Stability: Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life. In contrast, selenourea derivatives (e.g., pyrazolyl selenoureas) show lower stability due to the reactive Se atom .

- Solubility : The hydrochloride salt form of this compound improves aqueous solubility compared to neutral analogues .

Biological Activity

1-(2-fluoroethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a pyrazole ring, which is known for its diverse pharmacological properties, and a fluoroethyl substituent that enhances its interaction with biological targets. This article discusses the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding , while the pyrazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and antimicrobial activities.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic substitution reactions involving the fluoroethyl group.

- Condensation reactions with carbonyl compounds to form imines or amides.

- Cyclization reactions that produce more complex heterocycles.

These synthetic routes allow for modifications that can enhance the compound's biological activity or yield derivatives with novel properties .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation, potentially offering therapeutic benefits in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may inhibit the proliferation of cancer cell lines, indicating potential applications in oncology .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives related to this compound:

- Antimycobacterial Activity : A study reported the synthesis of pyrazolo-triazole hybrids that demonstrated promising antimycobacterial activity against Mycobacterium smegmatis, with minimal cytotoxicity against human cell lines .

- In Vitro Antiproliferative Studies : Various fluorinated pyrazole derivatives were tested against breast, colon, and lung cancer cell lines, revealing significant antiproliferative effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-fluoroethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step routes such as nucleophilic substitution of hydrazines with fluorinated carbonyl precursors or cyclocondensation of hydrazines with β-keto esters. Optimization includes controlling reaction temperature (e.g., 0–5°C for fluorination steps), inert atmospheres (argon/nitrogen), and catalysts like palladium for cross-coupling reactions. Purification via column chromatography or crystallization improves yield and purity .

Q. How does the presence of the 2-fluoroethyl group influence the compound's physicochemical properties and reactivity?

- Methodological Answer : The 2-fluoroethyl group enhances lipophilicity (improving membrane permeability) and metabolic stability due to fluorine’s electronegativity. It also affects hydrogen bonding and dipole interactions, influencing solubility and binding affinity to biological targets. Reactivity studies show fluorine substituents can stabilize intermediates in nucleophilic aromatic substitution .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To resolve pyrazole ring protons and substituents (e.g., fluoroethyl CH₂ signals at δ 4.5–5.0 ppm).

- ¹⁹F NMR : Confirms fluorine substitution patterns.

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

Q. What in vitro assays are recommended to evaluate the potential therapeutic applications of this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets), receptor binding studies (radioligand displacement), and cytotoxicity assays (MTT/CCK-8). Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related isoforms are critical. Fluorescence polarization assays can quantify target engagement .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict interaction mechanisms of this compound with biological targets?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Molecular docking (AutoDock Vina) simulates binding poses, while molecular dynamics (MD) simulations assess stability of ligand-target complexes. These methods identify key residues for hydrogen bonding or hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer : Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) to assess bioavailability discrepancies. Use PK/PD modeling to correlate exposure and effect. Validate target engagement in vivo via PET imaging or tissue homogenate assays. Cross-validate with structural analogs to isolate pharmacokinetic vs. pharmacodynamic factors .

Q. How can researchers analyze conflicting data on binding affinities of this compound analogs across enzyme isoforms?

- Methodological Answer : Perform isoform-specific inhibition assays under standardized conditions (pH, ionic strength). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (K_d, k_on/k_off). Pair with X-ray crystallography to resolve structural determinants (e.g., active-site mutations) driving selectivity .

Q. What methodologies minimize side reactions during fluorination steps in synthesizing this compound?

- Methodological Answer : Optimize fluorinating agents (e.g., Selectfluor® over DAST for safer handling). Use aprotic solvents (DMF, acetonitrile) to avoid hydrolysis. Monitor reaction progress via TLC/GC-MS to terminate at optimal conversion. Post-synthetic purification (e.g., preparative HPLC) removes byproducts like dehalogenated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.